Cas no 10126-00-8 (Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxo-,(1'S,3R,4'aS,5'aS,10'aR)-)
![Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxo-,(1'S,3R,4'aS,5'aS,10'aR)- structure](https://it.kuujia.com/scimg/cas/10126-00-8x500.png)
10126-00-8 structure
Nome del prodotto:Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxo-,(1'S,3R,4'aS,5'aS,10'aR)-
Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxo-,(1'S,3R,4'aS,5'aS,10'aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- mitraphyllic acid
- Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-ox
- Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxo-,(1'S,3R,4'aS,5'aS,10'aR)-
- (19alpha)-19-methyl-2-oxoformosanan-16-carboxylic acid
- Formosanan-16-carboxylic acid, 19-methyl-2-oxo-, (19alpha)-
- Isomitraphyllic acid
- 2-Hydroxy-19-methyl-1,2-didehydroformosanan-16-carboxylic acid
- DTXSID80906031
- 10126-00-8
- (1S,4aS,5aS,6R,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylic acid
-
- Inchi: InChI=1S/C8H14N2S2/c1-6-10(5-4-9)7(2)12-8(3)11-6/h6-8H,5H2,1-3H3
- Chiave InChI: AMKUTJSOXLSNNY-UHFFFAOYSA-N
- Sorrisi: N#CCN1C(C)SC(C)SC1C
Proprietà calcolate
- Massa esatta: 354.157957g/mol
- Massa monoisotopica: 354.157957g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 26
- Conta legami ruotabili: 1
- Complessità: 677
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 78.9Ų
- Peso molecolare: 354.4g/mol
- XLogP3: -1
Proprietà sperimentali
- Densità: 1.41
- Punto di ebollizione: 585.9°Cat760mmHg
- Punto di infiammabilità: 308.2°C
- Indice di rifrazione: 1.672
Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxo-,(1'S,3R,4'aS,5'aS,10'aR)- Letteratura correlata
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
10126-00-8 (Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxo-,(1'S,3R,4'aS,5'aS,10'aR)-) Prodotti correlati
- 1805440-08-7(4-Bromo-6-cyano-2-(difluoromethyl)-3-nitropyridine)
- 2189498-76-6(1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(4-fluorophenyl)ethan-1-one)
- 2228171-41-1(1-(4-bromo-2-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid)
- 21840-04-0(1,3,5-Triazine-2,4,6-triamine,N2-octadecyl-)
- 66922-70-1(2,2,4'-Trihydroxy-3'-methoxy-acetophenone)
- 69226-15-9(2-Ethylthiomorpholin-3-one)
- 2228863-79-2({2,2-dimethyl-1-2-(trifluoromethyl)phenylcyclopropyl}methanamine)
- 1602782-77-3(4-bromo-5-ethynyl-1-methyl-1H-pyrazole)
- 2248363-09-7(Methyl 2-(3-amino-4-cyanophenyl)acetate)
- 636-99-7(4-Nitrophenylhydrazine hydrochloride)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
